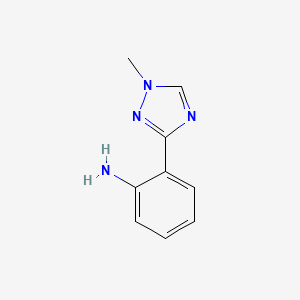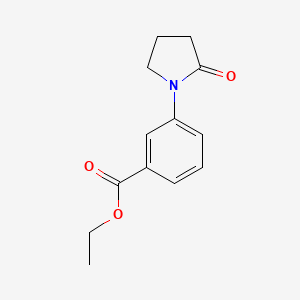![molecular formula C12H13ClN2O2 B15337735 3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B15337735.png)
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[311]heptane is a bicyclic compound featuring a unique structure that includes a chlorine and nitro group attached to a phenyl ring, and an azabicycloheptane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the azabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Azabicycloheptane Core: The core structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of the Phenyl Ring: The phenyl ring with the chlorine and nitro substituents is introduced via electrophilic aromatic substitution reactions. This step may involve the use of reagents such as chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the implementation of green chemistry principles to reduce waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chlorine substituent can be replaced by nucleophiles through nucleophilic substitution reactions.
Substitution: The azabicycloheptane core can participate in substitution reactions, where the nitrogen atom can be functionalized with different groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases such as sodium hydride (NaH).
Major Products
Reduction of Nitro Group: Formation of 3-(2-Chloro-6-aminophenyl)-3-azabicyclo[3.1.1]heptane.
Substitution of Chlorine: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The azabicycloheptane core provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-6-nitrophenyl)-2-azabicyclo[2.2.1]heptane: Similar structure but with a different bicyclic core.
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[4.1.0]heptane: Another variant with a different ring system.
Uniqueness
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane is unique due to its specific combination of substituents and bicyclic core, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
3-(2-chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-2-1-3-11(15(16)17)12(10)14-6-8-4-9(5-8)7-14/h1-3,8-9H,4-7H2 |
Clé InChI |
JLRXUEGIZLMYSY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1CN(C2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


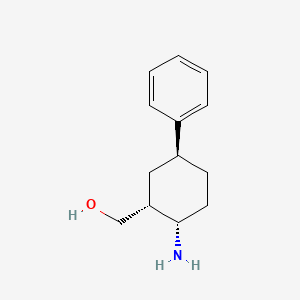
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
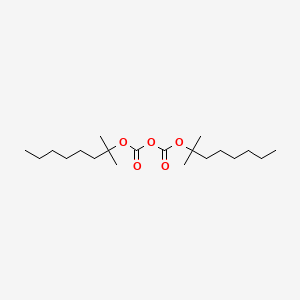
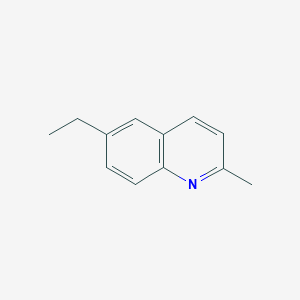

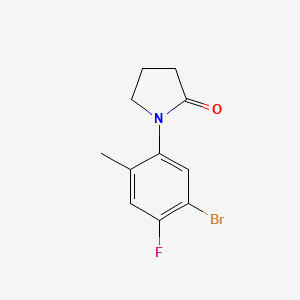
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)

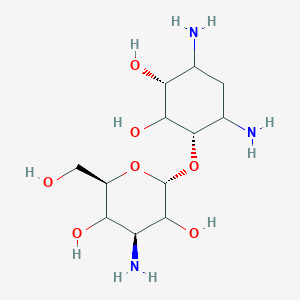
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)
